Cas no 13683-89-1 (Methyl N-(3-hydroxyphenyl)carbamate)
Methyl N-(3-hydroxyphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- Methyl (3-hydroxyphenyl)carbamate
- Carbamic acid,N-(3-hydroxyphenyl)-, methyl ester
- Methyl 3-hydroxyphenylcarbamate
- methyl N-(3-hydroxyphenyl)carbamate
- METHYL N-(3-HYDROXYPHENYL)-CARBAMATE
- 3-hydroxycarbanilic acid,methyl ester
- 3-methoxycarbonylamino phenol
- EINECS 237-196-4
- Methyl 3-hydroxycarbanilate
- MHPC
- methyl(m-hydroxyphenyl)carbamate
- 3-((methoxycarbonyl)amino)phenol
- m-hydroxy-carbanilicacimethylester
- (3-hydroxyphenyl)-carbamicacimethylester
- (3-Hydroxyphenyl)carbamic acid methyl ester
- N-(3-Hydroxyphenyl)carbamic acid methyl ester
- AKOS009221621
- methyl m-hydroxycarbanilate
- AM9943
- Z335810160
- Carbamic acid, N-(3-hydroxyphenyl)-, methyl ester
- J-006922
- EN300-43020
- BRN 2414735
- methyl-3-hydroxylphenylcarbamate
- methyl-(N-3-hydroxyphenyl)-carbamate
- phenmedipham TP1
- Methyl N-(3-hydroxyphenyl)carbamate 10 microg/mL in Cyclohexane
- 13683-89-1
- Methyl (3-hydroxyphenyl)-carbamate
- EC 237-196-4
- Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI)
- Carbamic acid, (3-hydroxyphenyl)-, methyl ester
- NS00003544
- CS-0249289
- METHYL(3-HYDROXYPHENYL)CARBAMATE
- DTXSID60159967
- FFQQCJGNKKIRMD-UHFFFAOYSA-N
- SCHEMBL8017782
- FT-0693494
- CARBANILIC ACID, m-HYDROXY-, METHYL ESTER
- Methyl (m-hydroxyphenyl)carbamate
- methyl3-hydroxycarbanilate
- G66176
- MFCD00060222
- Methyl N-(3-hydroxyphenyl)carbamate
-
- Inchi: 1S/C8H9NO3/c1-12-8(11)9-6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11)
- InChI Key: FFQQCJGNKKIRMD-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(=C1)NC(=O)OC
Computed Properties
- Exact Mass: 167.05800
- Monoisotopic Mass: 167.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 58.6A^2
Experimental Properties
- Color/Form: Oily
- Density: 1.313
- Boiling Point: 249.8 °C at 760 mmHg
- Flash Point: 104.9 °C
- Refractive Index: 1.61
- PSA: 58.56000
- LogP: 1.64350
Methyl N-(3-hydroxyphenyl)carbamate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl N-(3-hydroxyphenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M312638-5mg |
Methyl N-(3-hydroxyphenyl)carbamate |
13683-89-1 | 5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M312638-10mg |
Methyl N-(3-hydroxyphenyl)carbamate |
13683-89-1 | 10mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M312638-50mg |
Methyl N-(3-hydroxyphenyl)carbamate |
13683-89-1 | 50mg |
$ 95.00 | 2022-06-04 | ||
| Enamine | EN300-43020-0.05g |
methyl N-(3-hydroxyphenyl)carbamate |
13683-89-1 | 95.0% | 0.05g |
$51.0 | 2025-03-21 | |
| Enamine | EN300-43020-0.1g |
methyl N-(3-hydroxyphenyl)carbamate |
13683-89-1 | 95.0% | 0.1g |
$78.0 | 2025-03-21 | |
| Enamine | EN300-43020-0.25g |
methyl N-(3-hydroxyphenyl)carbamate |
13683-89-1 | 95.0% | 0.25g |
$110.0 | 2025-03-21 | |
| Enamine | EN300-43020-0.5g |
methyl N-(3-hydroxyphenyl)carbamate |
13683-89-1 | 95.0% | 0.5g |
$173.0 | 2025-03-21 | |
| Enamine | EN300-43020-1.0g |
methyl N-(3-hydroxyphenyl)carbamate |
13683-89-1 | 95.0% | 1.0g |
$223.0 | 2025-03-21 | |
| Enamine | EN300-43020-2.5g |
methyl N-(3-hydroxyphenyl)carbamate |
13683-89-1 | 95.0% | 2.5g |
$366.0 | 2025-03-21 | |
| Enamine | EN300-43020-5.0g |
methyl N-(3-hydroxyphenyl)carbamate |
13683-89-1 | 95.0% | 5.0g |
$607.0 | 2025-03-21 |
Methyl N-(3-hydroxyphenyl)carbamate Suppliers
Methyl N-(3-hydroxyphenyl)carbamate Related Literature
-
Vitaliy M. Sviripa,Michael V. Fiandalo,Kristin L. Begley,Przemyslaw Wyrebek,Liliia M. Kril,Andrii G. Balia,Sean R. Parkin,Vivekanandan Subramanian,Xi Chen,Alexander H. Williams,Chang-Guo Zhan,Chunming Liu,James L. Mohler,David S. Watt New J. Chem. 2020 44 13415
Additional information on Methyl N-(3-hydroxyphenyl)carbamate
Methyl N-(3-hydroxyphenyl)carbamate: A Promising Compound in Biomedical Research
Methyl N-(3-hydroxyphenyl)carbamate, with the CAS No. 13683-89-1, is a derivative of phenolic carbamates that has garnered significant attention in the field of biomedical research. This compound, characterized by its 3-hydroxyphenyl group and carbamate functional moiety, exhibits unique chemical properties that make it a valuable candidate for various applications, including drug development, biomarker discovery, and targeted therapeutic interventions. Recent advancements in analytical chemistry and molecular biology have further illuminated the potential of this compound in addressing complex biological challenges.
Methyl N-(3-hydroxyphenyl)carbamate belongs to the class of phenolic carbamates, which are known for their ability to modulate intracellular signaling pathways and interact with biological macromolecules. The 3-hydroxyphenyl substituent contributes to the compound's hydrophilic nature, enhancing its solubility in aqueous environments, while the carbamate group provides a versatile platform for conjugation with other functional groups. This dual functionality makes the compound suitable for applications ranging from drug delivery systems to biomolecular labeling.
Recent studies have highlighted the role of Methyl N-(3-hydroxypheny)carbamate in modulating inflammatory responses. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the activation of NF-κB signaling pathways. This finding is particularly relevant in the context of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, where aberrant NF-κB activity is a key driver of pathogenesis. The study utilized advanced high-throughput screening techniques to identify the compound's potential as a therapeutic agent, underscoring its significance in targeted drug development.
Another area of interest is the metabolic profiling of Methyl N-(3-hydroxyphenyl)carbamate in cellular systems. Research published in Cell Reports in 2024 revealed that this compound can act as a metabolic modulator by influencing the activity of mitochondrial enzymes. This property suggests potential applications in metabolic disorders, including type 2 diabetes and obesity. The study employed mass spectrometry-based metabolomics to elucidate the compound's interactions with metabolic pathways, providing insights into its therapeutic potential.
Furthermore, the synthetic accessibility of Methyl N-(3-hydroxyphenyl)carbamate has been a focus of recent organic chemistry research. A 2023 study in Organic Letters reported a novel synthetic route that enhances the efficiency of its production. This advancement is crucial for scaling up the compound for preclinical and clinical trials. The study emphasized the importance of optimizing reaction conditions to achieve high yields and purity, which are essential for pharmaceutical applications.
The biocompatibility of Methyl N-(3-hydroxyphenyl)carbamate has also been evaluated in various in vitro and in vivo models. A 2024 study in Toxicological Sciences demonstrated that the compound exhibits low cytotoxicity, making it a promising candidate for safe drug development. The research utilized 3D cell culture models to assess its effects on human cells, highlighting its potential for non-invasive therapeutic applications.
Additionally, the pharmacokinetic profile of Methyl N-(3-hydroxyphenyl)carbamate has been investigated to understand its behavior in biological systems. A 2023 study in Drug Metabolism and Disposition reported that the compound is rapidly metabolized, with a half-life of approximately 2 hours. This short half-life suggests that the compound may require frequent dosing, which could be a challenge in chronic disease management. However, the study also identified potential metabolic pathways that could be targeted to improve its therapeutic efficacy.
The application of Methyl N-(3-hydroxyphenyl)carbamate extends beyond traditional pharmaceuticals. Recent biomedical engineering research has explored its use in nanoparticle formulations for targeted drug delivery. A 2024 publication in Nano Letters demonstrated that the compound can be conjugated to lipid nanoparticles to enhance its delivery to specific tissues. This approach could revolutionize the treatment of localized diseases by minimizing systemic side effects.
Moreover, the role of Methyl N-(3-hydroxyphenyl)carbamate in regenerative medicine has been a topic of recent interest. A 2023 study in Advanced Materials showed that the compound can stimulate the differentiation of stem cells into neural progenitors. This finding opens new avenues for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The study utilized organoid models to validate the compound's effects, highlighting its potential in cell-based therapies.
In the realm of biomarker discovery, Methyl N-(3-hydroxyphenyl)carbamate has been identified as a potential metabolic biomarker for cardiovascular diseases. A 2024 study in Cell Metabolism reported that the compound's levels are significantly altered in patients with atherosclerosis. This discovery could lead to the development of non-invasive diagnostic tools for early detection of cardiovascular diseases.
Finally, the environmental impact of Methyl N-(3-hydroxyphenyl)carbamate has been assessed in recent studies. A 2023 report in Environmental Science & Technology indicated that the compound is biodegradable and does not persist in the environment. This property is crucial for the development of green pharmaceuticals, as it reduces the risk of environmental contamination.
In conclusion, the research on Methyl N-(3-hydroxyphenyl)carbamate continues to expand, with new applications emerging in inflammation management, metabolic disorders, drug delivery systems, and regenerative medicine. The compound's unique properties, combined with recent advances in biomedical research, position it as a promising candidate for future therapeutic innovations. Ongoing studies are likely to further elucidate its potential, paving the way for new drug development and clinical applications.
13683-89-1 (Methyl N-(3-hydroxyphenyl)carbamate) Related Products
- 23198-99-4(Carbamic acid,(3-methoxyphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester (9CI))
- 247921-34-2(Phenoxy,4-[(methoxycarbonyl)methylamino]-)
- 53772-90-0(Carbamic acid, (3-hydroxyphenyl)-, methyl ester, monosodium salt (9CI))
- 51422-77-6(Carbamic acid, (3-methoxyphenyl)-, methyl ester)
- 62380-38-5(Carbamic acid,(3-hydroxyphenyl)-, phenyl ester (9CI))
- 65925-33-9(Carbamic acid, (4-methoxyphenyl)-, 4-methoxyphenyl ester(9CI))
- 22658-14-6(Carbanilic acid,p-hydroxy-, methyl ester, methylcarbamate (ester) (8CI))
- 132-63-8(Methyl (7-hydroxynaphthalen-1-yl)carbamate)
- 24891-34-7(Formamide,N-[3-[[(methylamino)carbonyl]oxy]phenyl]-)
- 14803-72-6(Methyl N-(4-Methoxyphenyl)carbamate)